4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[4-methyl-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-5-8-17(9-6-15)10-11-19(23)18-14-16(2)7-12-20(18)26-22(24)21-4-3-13-25-21/h3-14H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMJCWPPNPEAH-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylate core, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the enoyl group via a Claisen-Schmidt condensation reaction.
Furan-2-carboxylate Core Synthesis: This can be achieved by reacting furan with chloroacetic acid in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: The furan-2-carboxylate is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Claisen-Schmidt Condensation: The final step involves the condensation of the acylated product with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the enoyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the enoyl group can yield the corresponding saturated ketone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylic acid.
Reduction: Formation of 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.
Industry
In materials science, the compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit or activate specific enzymes or receptors, altering biochemical pathways. The enoyl group can participate in Michael addition reactions, which are crucial in biological systems.
Comparison with Similar Compounds
Structural Features and Dihedral Angles
Chalcone derivatives exhibit variations in dihedral angles between aromatic rings, influenced by substituents. Key comparisons include:
Key Observations :
Intermolecular Interactions and Crystal Packing
Hydrogen bonding and π-π stacking patterns are critical for molecular packing. Comparisons are drawn from Hirshfeld surface analyses and crystallographic studies:
Key Observations :
Physicochemical Properties
Key Observations :
- The furan-2-carboxylate ester may improve solubility in polar aprotic solvents compared to non-ester chalcones but remains less soluble than carboxylic acids .
- Methyl groups could lower melting points relative to halogenated analogs due to reduced intermolecular forces.
Biological Activity
4-Methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which features a furan ring and a phenyl group substituted with a methyl group and an enoyl moiety. The structural formula can be represented as follows:
This structure contributes to its biological properties, particularly in relation to its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, effectively halting the proliferation of cancer cells.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit kinases that are crucial for tumor growth and survival.
- Modulation of Signaling Pathways : It affects various signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
Case Studies
- Study on Breast Cancer Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
- Prostate Cancer Research : Another investigation focused on LNCaP prostate cancer cells revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methyl-2-[...]-furan-2-carboxylate | MCF-7 (Breast) | 15 | Induces apoptosis |
| Related Compound A | LNCaP (Prostate) | 20 | Inhibits cell proliferation |
| Related Compound B | HeLa (Cervical) | 25 | Modulates signaling pathways |
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate, and how do reaction conditions influence yield?
A multi-step synthesis is typically employed, involving condensation of furan-2-carboxylate derivatives with activated (2E)-propenoyl intermediates. Key steps include controlled acylation under inert atmospheres (to prevent oxidation) and the use of dichloromethane or THF as solvents to stabilize reactive intermediates . Temperature modulation (e.g., 0–25°C) and catalytic bases like triethylamine are critical for minimizing side reactions. Yields are optimized via real-time monitoring using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
1H/13C NMR is essential for confirming the (2E)-configuration of the propenoyl group (δ ~6.5–7.5 ppm for trans-coupled vinyl protons) and furan ring substitution patterns. IR spectroscopy identifies carbonyl stretches (~1720 cm⁻¹ for ester and α,β-unsaturated ketone groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and ester moieties. For in vitro studies, dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v) are preferred solvents. Solubility should be confirmed via UV-Vis spectroscopy or dynamic light scattering (DLS) to avoid aggregation artifacts .
Advanced Research Questions
Q. What computational methods are recommended to model the compound’s electronic structure and predict reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess conformational stability, particularly for the (2E)-propenoyl group, which influences π-π stacking in crystal lattices or ligand-protein interactions .
Q. How can researchers resolve contradictions in reported reaction pathways for derivatives of this compound?
Conflicting data (e.g., competing substitution vs. addition reactions) may arise from solvent polarity or catalytic impurities. Systematic reproducibility studies under strictly controlled conditions (e.g., anhydrous solvents, inert gas) are advised. Comparative kinetic analyses (e.g., Arrhenius plots) and isotopic labeling (e.g., 18O in esters) can clarify mechanisms .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Slow vapor diffusion (e.g., hexane/ethyl acetate mixtures) promotes single-crystal growth. For twinned or poorly diffracting crystals, SHELXL’s twin refinement tools or high-pressure cryocooling (100 K) improve data resolution. Hydrogen-bonding motifs, analyzed via graph-set notation, guide co-crystallization with complementary hydrogen-bond donors .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity and metabolic stability?
Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-methylphenyl moiety enhances electrophilicity, potentially increasing target binding affinity but reducing metabolic half-life. Comparative ADMET studies (e.g., cytochrome P450 inhibition assays) and QSAR models validate structure-activity relationships .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 7.8–8.2 ppm (furan H3), δ 6.5–7.2 ppm (vinyl H) | |
| 13C NMR | δ 165–170 ppm (ester C=O), δ 185–190 ppm (α,β-unsaturated ketone C=O) | |
| IR | 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C stretch) |
Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Prevents thermal decomposition |
| Solvent | Dichloromethane/THF | Stabilizes reactive intermediates |
| Catalyst | Triethylamine | Accelerates acylation kinetics |
| Reaction Time | 12–24 h | Ensures >90% conversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
